((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine

Physicochemical Properties Medicinal Chemistry Compound Selection

For researchers building sulfonamide libraries, a scaffold with dual orthogonal reactive sites is essential. ((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine (CAS 1022360-31-1) features a 4-chloro & 2-nitro substitution pattern. The Cl enables cross-coupling; the NO2 serves as masked amine or H-bond acceptor, allowing sequential chemoselective modifications. This allows rapid generation of diverse analogs for antiviral SAR and HTS. The naphthylmethyl moiety adds steric bulk. Supplied with verified purity, in stock for global shipping.

Molecular Formula C17H13ClN2O4S
Molecular Weight 376.81
CAS No. 1022360-31-1
Cat. No. B2587081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine
CAS1022360-31-1
Molecular FormulaC17H13ClN2O4S
Molecular Weight376.81
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CNS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C17H13ClN2O4S/c18-14-8-9-17(16(10-14)20(21)22)25(23,24)19-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10,19H,11H2
InChIKeySCDUCSSBPVTYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of (4-Chloro-2-nitrophenyl)sulfonyl(naphthylmethyl)amine


((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine is a synthetic sulfonamide derivative with the molecular formula C17H13ClN2O4S and a molecular weight of 376.8 g/mol . It features a sulfonyl group bridging a 4-chloro-2-nitrophenyl moiety and a naphthylmethylamine moiety, a structural arrangement that confers specific physicochemical properties . This compound is primarily utilized as a chemical intermediate and a building block in organic synthesis, notably in the development of naphthyl-substituted sulfonamide libraries for biological screening [1]. Its procurement is typically for research and development purposes, not for direct therapeutic application .

(4-Chloro-2-nitrophenyl)sulfonyl(naphthylmethyl)amine Substitution Risks


In the context of chemical procurement for research, substituting ((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine with a structurally similar sulfonamide is not a trivial decision. While many sulfonamides share a common functional group, the specific substitution pattern on the phenyl ring (4-chloro, 2-nitro) and the presence of a bulky naphthylmethyl group profoundly influence the molecule's electronic distribution, steric bulk, and resultant reactivity . These properties directly dictate the compound's performance as a synthetic intermediate or a building block. For instance, the 2-nitro group can serve as a masked amine or a hydrogen bond acceptor, while the 4-chloro substituent can engage in further cross-coupling reactions . Replacing this specific compound with a generic 'nitrophenyl sulfonamide' lacking these exact substituents will likely lead to divergent reaction pathways, altered yields, or failure in generating the intended final product in a synthesis sequence . Therefore, precise compound identity is paramount for experimental reproducibility and achieving desired outcomes in a chemical synthesis workflow.

Comparative Evidence for (4-Chloro-2-nitrophenyl)sulfonyl(naphthylmethyl)amine


Physicochemical Profile vs. Standard Building Blocks

The target compound exhibits a calculated molecular weight of 376.8 g/mol, which is significantly higher than that of simpler sulfonamide building blocks like benzenesulfonamide (157.2 g/mol) or 4-methylbenzenesulfonamide (171.2 g/mol) . This increased molecular weight, along with a higher LogP value (predicted at ~3.5) compared to smaller sulfonamides, indicates greater lipophilicity and potential for improved membrane permeability [1]. The presence of the naphthyl group increases the topological polar surface area (tPSA) to ~95 Ų, which can influence compound binding characteristics [2].

Physicochemical Properties Medicinal Chemistry Compound Selection

Synthetic Versatility vs. Unsubstituted Analogs

The 4-chloro substituent on the phenyl ring provides a well-established handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are not possible with the unsubstituted 2-nitrophenyl sulfonamide analog . This enables the rapid diversification of the compound into larger chemical libraries. In contrast, the 2-nitro group can be selectively reduced to an amine, offering a second orthogonal functionalization site . The combination of these two distinct reactive centers makes this compound a more versatile building block than simpler sulfonamides that lack such dual functionality.

Organic Synthesis Cross-Coupling Building Blocks

Research & Procurement Scenarios for (4-Chloro-2-nitrophenyl)sulfonyl(naphthylmethyl)amine


Scaffold for Antiviral Drug Discovery

Given the patent literature describing naphthyl-substituted sulfonamides as potential antiviral agents, particularly against cytomegaloviruses [1], this compound serves as a core scaffold for medicinal chemistry optimization. Its specific substitution pattern offers a unique starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity. Researchers in antiviral drug discovery would prioritize this compound to build focused libraries and explore novel chemotypes beyond established antiviral sulfonamides.

Orthogonal Functionalization for Chemical Library Synthesis

Procurement of this compound is highly strategic for research groups focused on generating compound libraries for high-throughput screening. As detailed in Section 3, the presence of both a chlorine atom and a nitro group provides two distinct, orthogonal points of reactivity . This allows for sequential, chemoselective modifications to rapidly generate dozens to hundreds of analogs from a single starting material, a process that would be far less efficient with a mono-functionalized analog .

Reference Standard for Analytical Methods

The compound's well-defined molecular structure and multiple functional groups (sulfonamide, nitro, chloro, naphthyl) make it a suitable reference standard for developing and validating analytical methods, such as HPLC and LC-MS. Its unique UV chromophore and mass signature allow for its precise identification and quantification in complex reaction mixtures or in quality control of larger-scale chemical production runs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for ((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.